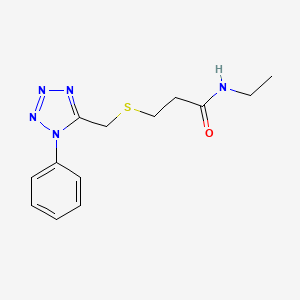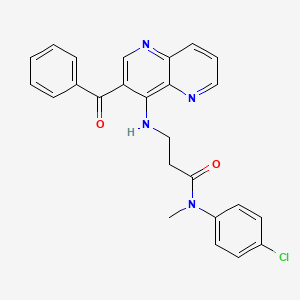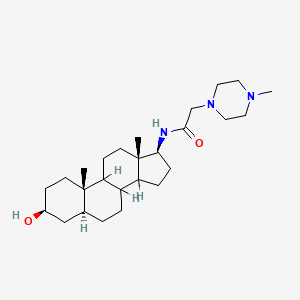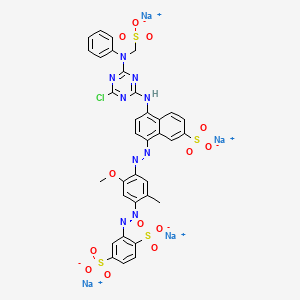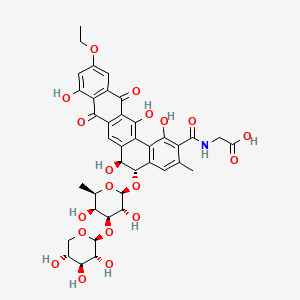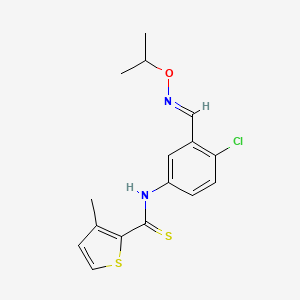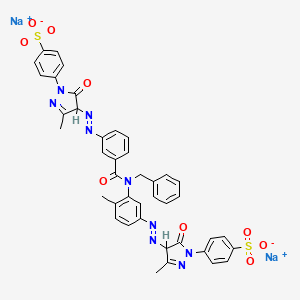
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a proline derivative and a benzodiazepine core, making it a unique molecule with potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzodiazepine Core: This involves the reaction of 2-chlorobenzoyl chloride with o-phenylenediamine to form 7-chloro-5-(2-chlorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.
Introduction of the Proline Derivative: The benzodiazepine core is then reacted with a proline derivative under specific conditions to introduce the proline moiety.
Esterification: The final step involves the esterification of the proline derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like sodium methoxide and other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced benzodiazepine derivatives .
Wissenschaftliche Forschungsanwendungen
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the brain . By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lorazepam: Another benzodiazepine with similar anxiolytic properties.
Diazepam: Known for its use in treating anxiety and muscle spasms.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
Proline, 2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)-5-oxo-, methyl ester is unique due to the presence of the proline derivative, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines . This uniqueness makes it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
87245-66-7 |
|---|---|
Molekularformel |
C21H17Cl2N3O3 |
Molekulargewicht |
430.3 g/mol |
IUPAC-Name |
methyl (2R)-2-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C21H17Cl2N3O3/c1-29-20(28)21(9-8-18(27)26-21)17-11-24-19(13-4-2-3-5-15(13)23)14-10-12(22)6-7-16(14)25-17/h2-7,10H,8-9,11H2,1H3,(H,26,27)/t21-/m1/s1 |
InChI-Schlüssel |
DWHXDBSLWAYDJE-OAQYLSRUSA-N |
Isomerische SMILES |
COC(=O)[C@@]1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Kanonische SMILES |
COC(=O)C1(CCC(=O)N1)C2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





